molecular formula C18H19N5O2 B11392122 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11392122
M. Wt: 337.4 g/mol
InChI Key: RRDVBUBNDARHMF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Hydroxymethyl Group: This can be achieved through a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Formation of 2-(4-ethylphenyl)-5-(carboxylic acid)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex triazole derivatives.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions.

Medicine

Triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.

Industry

In the industrial sector, triazole derivatives are used in the development of agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pyridin-2-ylmethyl group may play a role in binding to specific molecular targets, while the triazole ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Acetoxyphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-Methylphenyl)-5-(hydroxymethyl)-N-[(pyridin-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the ethyl group on the phenyl ring and the hydroxymethyl group on the triazole ring makes this compound unique. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar triazole derivatives.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-2-13-6-8-15(9-7-13)23-21-16(12-24)17(22-23)18(25)20-11-14-5-3-4-10-19-14/h3-10,24H,2,11-12H2,1H3,(H,20,25)

InChI Key

RRDVBUBNDARHMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=N3)CO

Origin of Product

United States

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